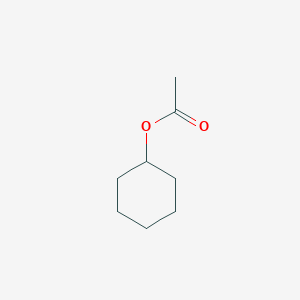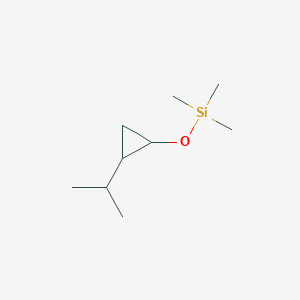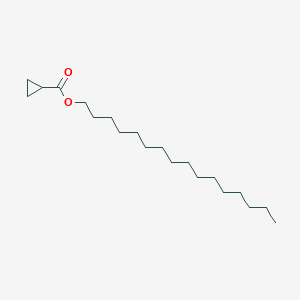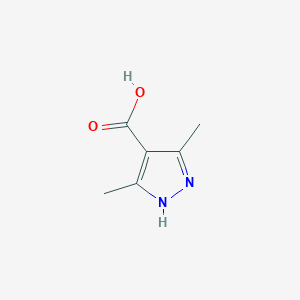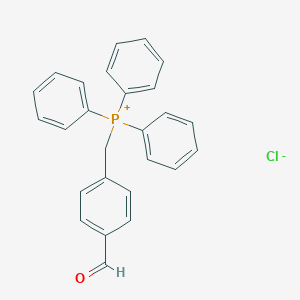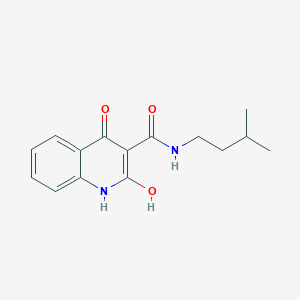
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The inhibition of these enzymes can lead to various physiological and biochemical effects, such as the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- are diverse and depend on the target enzyme and the specific biological system. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by inhibiting the activity of MMPs, which are implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-. One direction is to further investigate its potential applications in medicinal chemistry and drug discovery. This involves the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This involves the elucidation of its mechanism of action and the development of novel therapeutic strategies. Finally, another direction is to investigate its potential applications in the field of bioimaging. This involves the synthesis of fluorescent analogs that can be used for the detection of specific enzymes in living cells and tissues.
Conclusion:
In conclusion, 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic strategies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a complex process that requires multiple steps. The first step involves the reaction of 3-methylbutylamine and 2-chloroquinoline-3-carboxylic acid in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to form the dihydro derivative. The final step involves the oxidation of the dihydro derivative using hydrogen peroxide to form the target compound.
Applications De Recherche Scientifique
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). These enzymes play critical roles in various physiological and pathological processes, such as cancer, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
128366-06-3 |
|---|---|
Nom du produit |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
4-hydroxy-N-(3-methylbutyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20) |
Clé InChI |
GCDVEVQNLOXYAO-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
SMILES canonique |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
Synonymes |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








